molecular formula C22H19FN4O4S B493638 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B493638
M. Wt: 454.5g/mol
InChI Key: PPOPJUJUUUNFHY-UHFFFAOYSA-N
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Description

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a pyrimidine ring, which is commonly found in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions are carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrimidine Ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reactions. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, while the pyrimidine ring can inhibit enzymes involved in nucleotide synthesis. The sulfamoyl group enhances its binding affinity to proteins, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitro-4-(propan-2-ylamino)benzamide
  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide

Uniqueness

What sets N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide apart is its unique combination of a benzofuran core and a pyrimidine ring, which provides a dual mechanism of action

Properties

Molecular Formula

C22H19FN4O4S

Molecular Weight

454.5g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19FN4O4S/c1-12-10-13(2)25-22(24-12)27-32(29,30)17-7-5-16(6-8-17)26-21(28)20-14(3)18-11-15(23)4-9-19(18)31-20/h4-11H,1-3H3,(H,26,28)(H,24,25,27)

InChI Key

PPOPJUJUUUNFHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C

Origin of Product

United States

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